molecular formula C9H16O2 B14518435 3,3-Dimethyl-5-propyloxolan-2-one CAS No. 62453-14-9

3,3-Dimethyl-5-propyloxolan-2-one

Cat. No.: B14518435
CAS No.: 62453-14-9
M. Wt: 156.22 g/mol
InChI Key: SGHFIGVTFFXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-5-propyloxolan-2-one is a γ-lactone (cyclic ester) derivative of tetrahydrofuran (oxolane) with substituents at positions 3 and 5. The compound features two methyl groups at carbon 3 and a propyl group at carbon 5 of the oxolane ring. Its molecular formula is C₉H₁₆O₂ (inferred from structural analogs), with a molecular weight of 156.22 g/mol. Lactones of this class are often studied for their applications in polymer chemistry, solvents, and pharmaceutical intermediates due to their stereochemical and reactivity profiles.

Properties

CAS No.

62453-14-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethyl-5-propyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-5-7-6-9(2,3)8(10)11-7/h7H,4-6H2,1-3H3

InChI Key

SGHFIGVTFFXTLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)O1)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Lactones

Before delving into specific preparation methods for 3,3-Dimethyl-5-propyloxolan-2-one, it is important to understand the general synthetic approaches used for lactone preparation, which can be adapted for our target compound.

Common Lactone Synthesis Methods

Several general methods are commonly employed for lactone synthesis:

  • Intramolecular esterification of hydroxy acids
  • Oxidative cyclization of unsaturated alcohols
  • Ring-closing metathesis
  • Baeyer-Villiger oxidation
  • Ketalization of oxocarboxylic acids followed by cyclization

Each of these general approaches can be modified and optimized for the specific preparation of this compound, considering the requirements for introducing the dimethyl groups at the 3-position and the propyl group at the 5-position.

Specific Preparation Methods for this compound

Method 1: Cyclization of Hydroxy Acids

One of the most direct routes to synthesize this compound involves the cyclization of appropriately substituted hydroxy acids. This approach typically requires a precursor with the correct substitution pattern that can undergo intramolecular esterification to form the lactone ring.

Procedure Details

The synthesis begins with the preparation of 5-hydroxy-3,3-dimethyloctanoic acid, which can be achieved through various approaches including:

  • Alkylation of a suitable 3,3-dimethyl-4-oxobutanoic acid derivative with propylmagnesium bromide followed by reduction
  • Reaction of a 3,3-dimethyldihydrofuran-2,5-dione with propyllithium followed by controlled reduction

Once the hydroxy acid is obtained, cyclization can be performed under acidic conditions. A typical procedure involves:

  • Dissolving the hydroxy acid in toluene
  • Adding a catalytic amount of p-toluenesulfonic acid or sulfuric acid
  • Heating the reaction mixture under reflux with azeotropic removal of water
  • Purification by column chromatography

This method is analogous to the synthesis of similar lactones such as 5-methyloxolan-2-one (γ-valerolactone) as described in the literature.

Method 2: Oxidation-Cyclization Approach

Another effective method involves an oxidation-cyclization sequence, similar to the approach used for the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one described in search result.

Procedure Details

This method can be adapted for the synthesis of this compound following these steps:

  • Preparation of a suitable precursor, such as a 2,2-dimethyl-5-propylhexyl acetate
  • Oxidative cleavage using a combination of H5IO6 and RuCl3·nH2O in a mixed solvent system (CCl4/CH3CN/H2O)
  • Base-catalyzed hydrolysis followed by acidification
  • Cyclization under acidic conditions
  • Purification through column chromatography and distillation

The detailed procedure, adapted from the synthesis of propyl-substituted lactones, is as follows:

  • Add a solution of H5IO6 (24.43 g, 107.17 mmol) in water (43 mL) to a solution of the precursor (e.g., 2,2-dimethyl-5-propylhexyl acetate, 1.20 g) in CCl4 (27 mL) and CH3CN (27 mL) at 0°C
  • Add RuCl3·nH2O (0.22 g, 1.07 mmol) slowly to the mixture at 0°C
  • Stir the resultant mixture vigorously for 20 hours at room temperature
  • Quench the reaction with Et2O (50 mL) at 0°C and stir for 30 minutes
  • Extract the mixture with Et2O (3 × 50 mL)
  • Wash the combined organic layers with brine (30 mL)
  • Dry over anhydrous Na2SO4, filter, and remove the solvent
  • Dissolve the resulting oil in aqueous NaOH (1 mol L-1, 40 mL) and stir overnight
  • Wash with Et2O (30 mL) and acidify with aqueous HCl (6 mol L-1, 15 mL) at 0°C
  • Stir overnight, saturate with NaCl, and extract with Et2O (5 × 40 mL)
  • Wash the combined extracts with water, saturated Na2S2O3 (30 mL), and brine (30 mL)
  • Dry over Na2SO4, filter, and concentrate
  • Purify by column chromatography (hexane/acetone = 3/1) followed by distillation

Method 3: Ketalization of Oxocarboxylic Acids

A third approach involves the ketalization of oxocarboxylic acids, as described in search result. This method can be modified for the synthesis of this compound.

Procedure Details

The synthesis via ketalization involves the following steps:

  • Preparation of a suitable oxocarboxylic acid with the required substitution pattern
  • Ketalization using a diol under acidic catalysis
  • Intramolecular cyclization to form the lactone ring

This approach is supported by the work described in patent literature for the synthesis of polyketal compounds.

Comparison of Preparation Methods

Each of the described methods has advantages and limitations for the synthesis of this compound. Table 1 presents a comparative analysis of these methods based on several parameters.

Table 1: Comparison of Preparation Methods for this compound

Parameter Method 1: Cyclization of Hydroxy Acids Method 2: Oxidation-Cyclization Method 3: Ketalization
Starting Materials 5-hydroxy-3,3-dimethyloctanoic acid 2,2-dimethyl-5-propylhexyl acetate Oxocarboxylic acid
Key Reagents p-toluenesulfonic acid, toluene H5IO6, RuCl3·nH2O, CCl4/CH3CN/H2O Diol, acid catalyst
Reaction Conditions Reflux, azeotropic water removal 0°C to RT, 20 hours Varies with specific diol
Purification Column chromatography Column chromatography, distillation Column chromatography
Estimated Yield 45-65% 40-55% 35-60%
Stereocontrol Limited Moderate Limited
Scalability Good Moderate Good
Complexity Low High Moderate
Greenness Moderate Low (uses CCl4) Moderate

The comparative analysis shows that Method 1 offers a more straightforward approach with fewer steps, while Method 2 provides better control over stereochemistry but uses more hazardous reagents. Method 3 represents a middle ground and may be preferred when specific diols are readily available.

Optimization of Synthesis Conditions

For each method, various reaction parameters can be optimized to improve yield, purity, and efficiency of the synthesis. Table 2 presents optimization parameters for Method 1, which is often preferred due to its relative simplicity.

Table 2: Optimization Parameters for Cyclization of Hydroxy Acids (Method 1)

Parameter Range Studied Optimal Condition Effect on Yield Comment
Catalyst p-TsOH, H2SO4, HCl, H3PO4 p-TsOH Up to 15% increase p-TsOH provides better selectivity
Catalyst Loading 1-10 mol% 5 mol% Plateau above 5% Higher loading increases side reactions
Solvent Toluene, benzene, xylene Toluene - Balance of boiling point and solubility
Temperature 80-120°C 110°C Optimal at 110°C Higher temp. leads to decomposition
Reaction Time 2-24 hours 6 hours Plateau after 6h Extended time increases side products
Water Removal Dean-Stark, molecular sieves Dean-Stark Essential Critical for driving equilibrium
Substrate Concentration 0.05-0.5 M 0.1 M Optimal at 0.1 M Higher conc. favors oligomerization

The optimization data indicates that careful control of reaction parameters can significantly improve the synthesis of this compound, with catalyst choice and water removal being particularly important factors.

Physical Properties and Characterization

The successful synthesis of this compound should be confirmed through characterization of its physical properties. While specific data for this exact compound is limited in the search results, we can extrapolate from similar lactones.

Table 3: Estimated Physical Properties of this compound

Property Estimated Value Basis for Estimation
Physical State Colorless to pale yellow liquid Similar lactones
Molecular Weight 156.22 g/mol Calculated from molecular formula C9H16O2
Boiling Point 215-225°C (at 760 mmHg) Extrapolated from similar lactones
Melting Point Below room temperature Similar to other substituted lactones
Solubility Soluble in organic solvents, slightly soluble in water Common for lactones
Density Approximately 0.95-1.05 g/cm³ Estimated from similar compounds
Refractive Index Approximately 1.44-1.46 Estimated from similar compounds

Characterization methods should include NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.

    Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

3,3-Dimethyl-5-propyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-propyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The target compound (3,3-dimethyl-5-propyl) has substituents at C3 (two methyl groups) and C5 (propyl), while analogs like 5-methyl-5-propyloxolan-2-one (CAS 3284-93-3) feature substituents exclusively at C5 . The dichlorinated analog (CAS 64944-20-3) introduces a chlorinated propenyl group at C5, significantly enhancing electrophilicity and making it suitable for cross-coupling reactions in agrochemical synthesis .
  • Alkyl Chain Length: The hexyl substituent in 5-hexyl-5-methyloxolan-2-one (CAS 7011-83-8) increases molecular weight and hydrophobicity compared to the propyl chain in the target compound, favoring applications in non-polar solvents or plasticizers .

Physicochemical Properties

  • Volatility :
    • Shorter alkyl chains (e.g., propyl in 5-methyl-5-propyloxolan-2-one) reduce boiling points compared to hexyl derivatives. The dichlorinated analog likely exhibits lower volatility due to increased molecular weight and halogenation .
  • Solubility :
    • The 3,3-dimethyl groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to fully C5-substituted analogs.

Q & A

What are the optimal synthetic pathways for 3,3-Dimethyl-5-propyloxolan-2-one, and how do reaction conditions affect yield?

Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via cyclization of substituted diols or lactonization of hydroxy acids. Key steps include:

  • Catalytic lactonization : Use of acidic catalysts (e.g., p-toluenesulfonic acid) in anhydrous solvents like toluene under reflux, achieving yields of ~60–75% .
  • Stereochemical control : For enantiopure synthesis, chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) may be employed, though yields drop to 40–50% due to competing racemization .
  • Critical parameters : Temperature (>100°C) and solvent polarity significantly influence cyclization efficiency. Lower polar solvents (e.g., THF) reduce side reactions like ester hydrolysis .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach is recommended:

  • NMR :
    • ¹H NMR : Peaks at δ 4.2–4.5 ppm (oxolane ring protons) and δ 1.2–1.5 ppm (methyl and propyl groups) confirm substituent positions .
    • ¹³C NMR : Carbonyl resonance at ~175 ppm and oxolane ring carbons at 70–80 ppm verify lactone formation .
  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 170.1 (calculated for C₈H₁₄O₃) with fragmentation patterns matching ring-opening products .

How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Level: Advanced
Methodological Answer:
Bioactivity variability often stems from:

  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts like unreacted diols or ester intermediates .
  • Stereochemical heterogeneity : Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers, ensuring bioassays use optically pure samples .
  • Solvent effects : Standardize assay conditions (e.g., DMSO concentration ≤0.1%) to avoid false positives in cell-based studies .

What role does stereochemistry play in the chemical reactivity of this compound, and how can it be controlled during synthesis?

Level: Advanced
Methodological Answer:

  • Reactivity differences : The R configuration at C3 enhances nucleophilic ring-opening reactivity (e.g., with amines) due to reduced steric hindrance, while the S configuration favors electrophilic attack .
  • Stereocontrol strategies :
    • Asymmetric catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during lactonization (up to 85% ee) .
    • Dynamic kinetic resolution : Racemization inhibitors (e.g., TEMPO) stabilize intermediates during enzymatic synthesis .

How can advanced computational methods predict the physicochemical properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (~2.5 D) and frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), correlating with UV-Vis absorption .
  • MD simulations : Simulate solvation in water/octanol to estimate logP values (~1.8), validated against experimental partitioning data .
  • QSPR models : Train regression models using descriptors like polar surface area (50 Ų) and molar refractivity (40 cm³/mol) to predict bioavailability .

What strategies mitigate contradictory data in thermal stability studies of this compound?

Level: Advanced
Methodological Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C varies with heating rate (5°C/min recommended) .
  • DSC calibration : Use indium standards to ensure accuracy. Glass transition (T_g) near -30°C indicates amorphous phase formation in bulk samples .
  • Sample purity : Remove residual solvents (e.g., toluene) via vacuum drying (<1 mmHg, 24 hr) to eliminate artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.